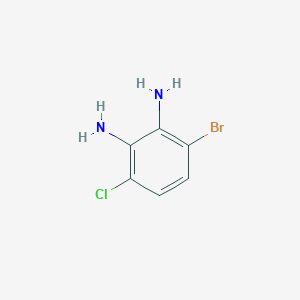![molecular formula C27H20N4O3S2 B2540481 (Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 627038-85-1](/img/structure/B2540481.png)
(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , "(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide," is a derivative of thiazolo[3,2-a]pyrimidine, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds discussed therein.
Synthesis Analysis
The synthesis of related 3-oxo-2-[(Z)-1-phenylmethylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives is described in the first paper. These derivatives were synthesized through a reaction involving a 3,4-dihydro-2(H)-pyrimidone, chloroacetic acid, sodium acetate, and benzaldehyde. The reaction yields were between 60-92% after recrystallization from ethanol. The identification of these compounds was confirmed using IR, 1H NMR spectroscopy, and elemental analysis .
Molecular Structure Analysis
The second paper discusses the dimorphism observed in a structurally similar compound, "(2Z)-2-benzylidene-N,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxamide." This compound crystallizes in two polymorphic forms, both in the same space group but with different Z' values. The planar thiazole ring is fused cis with the dihydropyrimidine ring, and the carbamoyl group exhibits an extended conformation. The phenyl ring is attached to the pyrimidine ring at approximately a right angle. The polymorphs differ in the interplanar angles between the phenyl and thiazole rings .
Chemical Reactions Analysis
The synthesis process described in the first paper implies that the thiazolo[3,2-a]pyrimidine derivatives can undergo reactions with various reagents such as chloroacetic acid and benzaldehyde to form new compounds. The reaction conditions, such as the use of acetic anhydride under heating, suggest that these compounds can participate in acetylation reactions to yield N-acetylated pyrimidines .
Physical and Chemical Properties Analysis
The physical properties, such as crystalline structure and polymorphism, are highlighted in the second paper. The compound exhibits dimorphism, which can significantly affect its physical properties, such as solubility and melting point. The chemical properties, such as the ability to form hydrogen bonds (N-H...O and C-H...O), are also discussed, which are crucial for the compound's potential interactions in biological systems .
Aplicaciones Científicas De Investigación
Anticancer Properties
The compound and its derivatives have been actively researched for their anticancer properties. For instance, a study synthesized a series of isatin derivatives, including compounds structurally similar to the chemical . These compounds demonstrated significant cytotoxic activity against various human cancer cell lines, such as gastric carcinoma, breast adenocarcinoma, nasopharyngeal carcinoma, and oral carcinoma cells (Abu‐Hashem & Al-Hussain, 2022).
Antimicrobial Activity
Some derivatives of the compound showed notable antimicrobial activity. A study involved synthesizing N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, which exhibited antimicrobial properties, underscoring their potential in creating new antimicrobial agents (Gein et al., 2015).
Structural and Conformational Insights
Research has also delved into the structural modifications and conformational features of thiazolo[3,2-a]pyrimidines. This involves understanding how different substituents affect the intermolecular interaction patterns and the overall molecular conformation, which is crucial for tailoring these compounds for specific biomedical applications (Nagarajaiah & Begum, 2014).
Synthesis of Novel Derivatives
The compound has served as a basis for synthesizing various novel derivatives with potential therapeutic applications. Studies have outlined the synthesis processes and characterized these new derivatives, highlighting their significance in drug development and other scientific applications. For instance, new derivatives exhibiting promising anticancer and antimicrobial properties have been synthesized and characterized (Zeng et al., 2018).
Propiedades
IUPAC Name |
(2Z)-7-methyl-N-(2-methylphenyl)-3-oxo-2-(2-oxo-1H-indol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O3S2/c1-14-8-3-5-10-17(14)29-24(32)20-15(2)28-27-31(22(20)19-12-7-13-35-19)26(34)23(36-27)21-16-9-4-6-11-18(16)30-25(21)33/h3-13,22H,1-2H3,(H,29,32)(H,30,33)/b23-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUWMEGVVJOKDG-LNVKXUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=C5C6=CC=CC=C6NC5=O)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C/5\C6=CC=CC=C6NC5=O)/S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-4-(dimethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2540402.png)
![5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2540403.png)

![2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2540405.png)
![2,4-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2540406.png)
![(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)(phenyl)methanone](/img/structure/B2540408.png)
![4-Amino-4-[(4-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2540411.png)
![Methyl 3-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2540412.png)


![3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2540417.png)
![6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2540418.png)
